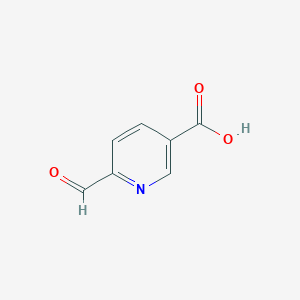

6-Formylnicotinic acid

Descripción

6-Formylnicotinic acid (C₇H₅NO₃) is a nicotinic acid derivative characterized by a formyl (-CHO) substituent at the 6-position of the pyridine ring. This functional group confers unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Structural characterization of such compounds has been achieved through nuclear magnetic resonance (NMR) and mass spectrometry .

Propiedades

IUPAC Name |

6-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJUGNNSKQHFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295868 | |

| Record name | 6-Formyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-47-8 | |

| Record name | 6-Formyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Formyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction is carried out in aqueous-organic media, typically using a mixture of 1,4-dioxane and water, under irradiation with a low-pressure mercury lamp. The presence of acetates of alkali or alkaline earth metals, such as barium acetate, can influence the yield and direction of the reaction .

Industrial Production Methods: Industrial production methods for 6-formylnicotinic acid are not extensively documented. the principles of organic synthesis, such as the use of photolysis and the manipulation of reaction conditions, are likely applied on a larger scale to produce this compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 6-Formylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group, converting the compound into 6-carboxynicotinic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 6-hydroxymethylnicotinic acid.

Substitution: The compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 6-Carboxynicotinic acid.

Reduction: 6-Hydroxymethylnicotinic acid.

Substitution: Products depend on the nucleophile used, such as 6-aminonicotinic acid if an amine is the nucleophile.

Aplicaciones Científicas De Investigación

6-Formylnicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.

Industry: It can be used in the production of pharmaceuticals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 6-formylnicotinic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The compound may also interact with enzymes involved in redox reactions, influencing metabolic processes .

Comparación Con Compuestos Similares

Key Observations:

Reactivity and Stability :

- The formyl group in 6-formylnicotinic acid introduces electrophilic character, enabling reactions like nucleophilic additions or condensations. In contrast, the methyl group in 6-methylnicotinic acid contributes to hydrophobicity and crystallinity .

- Fluorine in 6-fluoronicotinic acid enhances metabolic stability and bioavailability, a trait leveraged in drug design .

Structural Features: 6-Hydrazinylnicotinic acid exhibits non-planarity due to amine hydrogen atoms, affecting its crystal packing via N–H⋯O and O–H⋯N hydrogen bonds .

Synthetic Accessibility :

- 6-Formyl derivatives are synthesized via photolytic methods under mild conditions (e.g., aqueous-organic media with weak bases), contrasting with harsher routes required for halogenated analogs like 6-fluoronicotinic acid .

Actividad Biológica

6-Formylnicotinic acid (6-FNA) is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities. This article explores the biological activity of 6-FNA, including its metabolic pathways, pharmacological effects, and implications for health.

Chemical Structure and Properties

6-Formylnicotinic acid is characterized by the presence of a formyl group at the 6-position of the nicotinic acid structure. Its molecular formula is CHNO, and it has a molecular weight of approximately 150.13 g/mol. This compound is soluble in water and exhibits both acidic and basic properties, which can influence its interaction with biological systems.

The metabolism of 6-FNA is closely related to that of nicotinic acid. It participates in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various biochemical reactions, including energy metabolism and redox reactions. The enzymatic conversion of 6-FNA to NAD involves several steps, primarily catalyzed by nicotinate phosphoribosyltransferase (NAPRT1), which converts nicotinic acid to nicotinic acid mononucleotide (NaMN) and subsequently to NAD .

Table 1: Key Enzymes in the Metabolism of 6-Formylnicotinic Acid

| Enzyme Name | Reaction Description | Gene Name |

|---|---|---|

| Nicotinate phosphoribosyltransferase | Converts nicotinic acid to NaMN | NAPRT1 |

| Nicotinamide adenine dinucleotide synthase | Converts NaMN to NAD | NMNAT1 |

Pharmacological Effects

Research indicates that 6-FNA exhibits various pharmacological effects, particularly in the context of neuroprotection and anti-inflammatory activities. It has been shown to modulate signaling pathways associated with oxidative stress and apoptosis.

Case Studies

Several studies have investigated the broader category of nicotinic acid derivatives, providing insights into potential applications for 6-FNA:

- Study on Neurodegeneration : A study exploring the effects of nicotinamide on Alzheimer's disease models indicated that it could reduce neuroinflammation and improve cognitive function by restoring NAD levels . This suggests that similar compounds like 6-FNA may also hold therapeutic promise.

- Cancer Research : Research has indicated that high doses of niacin can exert specific pharmacological activities related to cancer management, potentially through mechanisms involving NAD metabolism . This connection raises interest in exploring 6-FNA's role in cancer therapy.

Q & A

Basic: What are the recommended experimental methods for synthesizing and characterizing 6-Formylnicotinic acid?

Methodological Answer:

Synthesis should follow protocols ensuring reproducibility, with detailed documentation of reaction conditions (e.g., solvent, temperature, catalyst). Characterization requires spectroscopic techniques (NMR, IR, mass spectrometry) and chromatographic purity analysis (HPLC). For novel derivatives, include X-ray crystallography or elemental analysis. Experimental sections must avoid redundancy with figures/tables and prioritize clarity for replication . Only key compounds (≤5) should be fully described in the main text; additional data should be in supplementary materials . Known compounds require literature comparisons, while new compounds need exhaustive purity/identity evidence (e.g., melting point, spectral databases) .

Basic: How can researchers validate the identity and purity of 6-Formylnicotinic acid?

Methodological Answer:

Combine orthogonal analytical methods:

- Chromatography : Use HPLC or GC to assess purity (>95% recommended).

- Spectroscopy : Compare NMR/IR data to published spectra or computational predictions.

- Elemental Analysis : Confirm empirical formula for novel derivatives.

Cross-validate results with independent techniques (e.g., melting point vs. spectral data) to minimize instrumental bias. For reproducibility, document all procedures in supplementary materials, including raw data and instrument calibration details .

Advanced: How should researchers address contradictions in spectroscopic data for 6-Formylnicotinic acid derivatives?

Methodological Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Replicate Experiments : Repeat under controlled conditions to isolate variables .

- Computational Modeling : Use DFT calculations to predict spectra and compare with experimental results .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR shimming, baseline correction) and report confidence intervals .

- Cluster Analysis : Group data by experimental conditions to identify outliers or systematic biases . Publish conflicting data transparently to facilitate peer review .

Advanced: What integrative approaches combine computational and experimental data to study 6-Formylnicotinic acid reactivity?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, followed by kinetic assays to validate binding .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) to track formyl group transfer, paired with DFT-based transition-state analysis .

- Multivariate Analysis : Apply PCA or PLS to correlate computational descriptors (e.g., HOMO/LUMO energies) with experimental reactivity data . Ensure raw and processed data are archived in accessible repositories for transparency .

Basic: What safety protocols are critical when handling 6-Formylnicotinic acid?

Methodological Answer:

- PPE : Use gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential volatility .

- Waste Management : Neutralize acidic byproducts before disposal .

- Training : Ensure personnel are trained in hazard communication (e.g., SDS interpretation) and emergency procedures . Document all safety measures in the experimental section .

Advanced: How to design a robust study investigating 6-Formylnicotinic acid’s catalytic applications?

Methodological Answer:

- Research Question Framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope . Example: “Does 6-Formylnicotinic acid enhance enantioselectivity in asymmetric catalysis compared to nicotinic acid derivatives?”

- Experimental Design :

- Data Interpretation : Use ANOVA for multi-condition comparisons and report effect sizes . Pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.